Simeconazole
Overview
Description
Simeconazole is a broad-spectrum biofungicide used to control a range of diseases, particularly Rhizoctonia solani Kuhn and Blumeria graminis on rice, fruit, soya, and vegetables . It is a sterol demethylation inhibitor (DMI) and is commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular formula of Simeconazole is C14H20FN3OSi . It has a molecular weight of 293.41200 and a monoisotopic mass of 293.13597 . The structure contains a total of 41 bonds, including 21 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 hydroxyl group, 1 tertiary alcohol, and 1 Triazole .Physical And Chemical Properties Analysis
Simeconazole is a colorless crystal from diisopropyl ether with a melting point of 118-119° . It has a Log P (n-octanol/water) of 3.2 . The vapor pressure at 25° is 5.4 ´ 10-5 Pa . The solubility in water (20°) is 57.5 mg/l .Scientific Research Applications
- Application : Simeconazole granules (450–600 g ai/ha) submerged in water and applied 1–5 weeks before heading effectively control both kernel smut and false smut. The most effective treatments occur 1–2 weeks before heading for kernel smut and 3 weeks before heading for false smut .
Control of Rice Kernel Smut and False Smut
Mechanism of Action
Target of Action
Simeconazole is a broad-spectrum biofungicide that primarily targets the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Simeconazole acts as an inhibitor of the sterol 14α-demethylase enzyme . By binding to this enzyme, simeconazole prevents the conversion of lanosterol to ergosterol . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s composition and permeability .
Biochemical Pathways
The primary biochemical pathway affected by simeconazole is the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of ergosterol synthesis by simeconazole leads to an accumulation of 14α-methyl sterols, which alters the cell membrane and impairs the growth and function of the fungus .
Pharmacokinetics
This suggests that after application, it is absorbed and translocated within the plant to exert its fungicidal effects .
Result of Action
The result of simeconazole’s action is the effective control of a range of diseases, particularly those caused by Rhizoctonia solani Kuhn and Blumeria graminis, on crops such as rice, fruit, soya, and vegetables . By inhibiting ergosterol biosynthesis, simeconazole disrupts the fungal cell membrane, leading to leakage of cellular contents and ultimately the death of the fungus .
Action Environment
The efficacy and stability of simeconazole can be influenced by various environmental factors. For instance, the timing of simeconazole application can significantly impact its effectiveness. Field tests have shown that a submerged application of simeconazole granules at 1-5 weeks before heading was highly effective against kernel smut . .
properties
IUPAC Name |
2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3OSi/c1-20(2,3)9-14(19,8-18-11-16-10-17-18)12-4-6-13(15)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABFPHSQTSFWQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(CN1C=NC=N1)(C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057980 | |
Record name | Simeconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Simeconazole | |
CAS RN |
149508-90-7 | |
Record name | Simeconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149508-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Simeconazole [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149508907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Simeconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-fluorophenyl)-α-[(trimethylsilyl)methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SIMECONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S74F9FQA9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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